1-Benzylidene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-Benzylidene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzylidene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with benzaldehyde under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the benzylidene moiety .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylidene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the tetrahydroisoquinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Benzyl-substituted tetrahydroisoquinolines.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
1-Benzylidene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and neuroprotective properties.
Mechanism of Action
The mechanism of action of 1-Benzylidene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Comparison: 1-Benzylidene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the benzylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The benzylidene moiety enhances its potential as an enzyme inhibitor and its ability to interact with biological targets .
Properties
Molecular Formula |
C18H19NO2 |
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Molecular Weight |
281.3 g/mol |
IUPAC Name |
(1Z)-1-benzylidene-6,7-dimethoxy-3,4-dihydro-2H-isoquinoline |
InChI |
InChI=1S/C18H19NO2/c1-20-17-11-14-8-9-19-16(15(14)12-18(17)21-2)10-13-6-4-3-5-7-13/h3-7,10-12,19H,8-9H2,1-2H3/b16-10- |
InChI Key |
DNYIVJQAVUUPCZ-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=C(C=C\2C(=C1)CCN/C2=C\C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCNC2=CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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